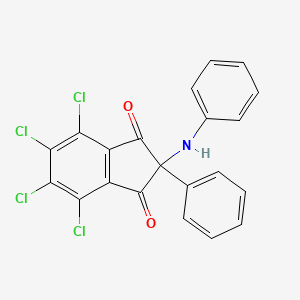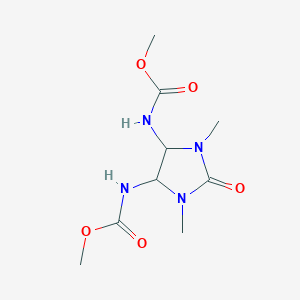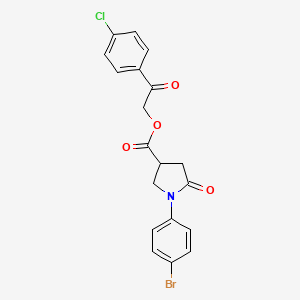
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as Fipronil, is a widely used insecticide that was first introduced in the market in 1996. It belongs to the phenylpyrazole chemical family and is known for its broad-spectrum insecticidal activity against various pests, including fleas, ticks, and cockroaches.
作用机制
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptors in the central nervous system of insects. It binds to the receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to cause behavioral changes in bees and can lead to their death. Additionally, Fipronil has been shown to have toxic effects on aquatic invertebrates, leading to decreased survival and reproduction rates.
实验室实验的优点和局限性
One advantage of using Fipronil in lab experiments is its broad-spectrum insecticidal activity, which allows for the study of various pest species. However, one limitation is that it can have adverse effects on non-target organisms, which can complicate the interpretation of results.
未来方向
Future research on Fipronil could focus on developing more targeted insecticides that have a lower impact on non-target organisms. Additionally, research could focus on understanding the molecular mechanisms of insecticide resistance in various pest species to develop more effective pest control strategies. Finally, more studies could be conducted on the effects of Fipronil on non-target organisms to better understand its potential impact on the environment.
合成方法
Fipronil can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-fluoroaniline, followed by the reduction of the nitro group using a reducing agent such as iron powder or tin chloride. The resulting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole is then reacted with 1-isopropyl-4-(4-chlorophenyl)piperazine to form the final product, Fipronil.
科学研究应用
Fipronil has been extensively studied for its insecticidal properties and has been used in various scientific research studies. It has been used to study the effects of insecticides on non-target organisms, such as bees and aquatic invertebrates. Additionally, Fipronil has been used to investigate the molecular mechanisms of insecticide resistance in various pest species.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-14(8-10-19)18-16(20)11-21-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSVPWROMYAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
![2-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4929178.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)


![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)
